molecular formula C13H11N3OS B15102286 N-(1H-benzimidazol-2-yl)-3-methylthiophene-2-carboxamide CAS No. 761418-68-2

N-(1H-benzimidazol-2-yl)-3-methylthiophene-2-carboxamide

Cat. No.: B15102286
CAS No.: 761418-68-2
M. Wt: 257.31 g/mol
InChI Key: QMXSYTLADFTOHD-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-3-methylthiophene-2-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a 3-methylthiophene ring via a carboxamide group. This structure places it within a class of compounds recognized for significant pharmacological potential in scientific research, particularly in the fields of oncology and infectious disease. Benzimidazole-thiophene carboxamide hybrids have demonstrated a broad spectrum of biological activities in research settings. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymatic targets . Notably, closely related analogs have shown potent antimicrobial activity against resistant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli , with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 2 µg mL⁻¹ . Furthermore, such compounds have displayed promising antiproliferative activity against diverse cancer cell lines. Research suggests that the mechanism of action may involve dual inhibition of key oncogenic targets, such as the epidermal growth factor receptor (EGFR) and BRAF kinase, which can lead to the induction of apoptosis (programmed cell death) . Molecular docking studies predict that one potential mechanism for these observed activities is the inhibition of dihydrofolate reductase (DHFR), a known target for both antimicrobial and anticancer agents . The synthesis of this compound typically follows well-established routes for benzimidazole derivatives, often involving the condensation of o-phenylenediamine precursors with appropriate carboxylic acid derivatives or aldehydes, sometimes employing green chemistry approaches like microwave irradiation to improve yield and efficiency . This product is intended for research purposes only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

761418-68-2

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C13H11N3OS/c1-8-6-7-18-11(8)12(17)16-13-14-9-4-2-3-5-10(9)15-13/h2-7H,1H3,(H2,14,15,16,17)

InChI Key

QMXSYTLADFTOHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=NC3=CC=CC=C3N2

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) typically involves the condensation of o-phenylenediamine with thiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . Common reagents used in this synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

The target compound lacks substitution on the benzimidazole’s NH group, which contrasts with analogs such as 5-(1-methyl-1H-benzimidazol-2-yl)-N-[4-(2-phenyldiazenyl)phenyl]-2-thiophenecarboxamide (CAS 622346-26-3, ). The methyl group on the benzimidazole nitrogen in CAS 622346-26-3 may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the unsubstituted NH in the target compound.

Carboxamide Group Modifications

The 3-methylthiophene-2-carboxamide group in the target compound differs from:

  • N-[4-(1H-benzimidazol-2-yl)-phenyl]-acetamide (), which has a phenyl acetamide group.
  • Benzo[b]thiophene-2-carboxamide derivatives (), where a benzyl linker connects the benzimidazole and carboxamide. The direct attachment in the target compound may reduce conformational flexibility, favoring stronger target binding.

Comparative Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight
Target Compound ~3.2 2 3 271.3 g/mol
CAS 622346-26-3 ~4.1 1 4 457.5 g/mol
B1 () ~2.8 2 3 267.3 g/mol
N-[4-(1H-benzimidazol-2-yl)-phenyl]-acetamide ~2.5 2 3 279.3 g/mol

Key Observations :

  • The absence of bulky substituents (e.g., diazenyl groups in CAS 622346-26-3) may improve solubility and synthetic yield.

Biological Activity

N-(1H-benzimidazol-2-yl)-3-methylthiophene-2-carboxamide is a compound that merges the structural features of benzimidazole and thiophene, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H11_{11}N3_{3}OS, with a molecular weight of 257.31 g/mol. The compound features a benzimidazole moiety, which is a bicyclic structure formed from benzene and imidazole rings, and a thiophene ring, which contains sulfur. These structural characteristics contribute to its unique reactivity and biological activity.

Biological Activities

Research indicates that compounds containing both benzimidazole and thiophene moieties exhibit significant biological activities , including:

  • Antimicrobial Activity : Studies have shown that this compound has promising antimicrobial properties against various bacterial strains.
  • Anticancer Activity : The compound has demonstrated the ability to inhibit protein interactions critical for cancer cell proliferation. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, although further studies are needed to elucidate these effects fully.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological macromolecules, inhibiting critical cellular processes such as apoptosis and proliferation. The dual functional groups present in the compound enhance its ability to bind to specific targets within cells .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound inhibited the growth of murine metastatic melanoma cell line B16F10 by inducing apoptosis. This suggests potential applications in cancer therapy .
  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various benzimidazole derivatives found that this compound exhibited moderate to good activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructural FeaturesUnique Characteristics
1H-benzimidazoleContains only the benzimidazole moietyWidely used as an intermediate in organic synthesis
3-MethylthiopheneContains only the thiophene ringExhibits different electronic properties
N-(1H-benzimidazol-2-yl)-4-methylthiazoleContains thiazole instead of thiopheneShows different biological activities
This compoundDual functional groups (benzimidazole and thiophene)Unique reactivity and enhanced biological activity

Q & A

Q. What methods evaluate synergistic effects with clinical agents (e.g., antifungals or chemotherapeutics)?

  • Answer :
  • Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) with amphotericin B or doxorubicin.
  • Isobolograms : Plot dose-response curves to classify synergy (FICI <0.5) or antagonism.
  • In vivo validation : Use murine xenograft models to test combination therapies (e.g., compound + 5-FU) .

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